5-Bromo-2-chloronitrobenzene

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

5-Bromo-2-chloronitrobenzene (CAS 16588-24-2) is a dihalogenated nitroaromatic building block with a unique ortho-nitro, para-bromo, meta-chloro substitution pattern that enables orthogonal, chemoselective transformations. The para-bromine is strongly activated for Suzuki and Buchwald-Hartwig couplings, while the meta-chlorine remains intact for downstream derivatization—a reactivity hierarchy essential for constructing vismodegib's biphenyl core. Alternative halonitrobenzene isomers lack this differential activation, leading to undesired byproducts. Supplied at ≥98% purity with full analytical documentation (NMR, HPLC, GC) to ensure reproducible yields in sensitive catalytic transformations. Ideal for pharmaceutical R&D and process chemistry.

Molecular Formula C6H3BrClNO2
Molecular Weight 236.45 g/mol
CAS No. 16588-24-2
Cat. No. B102327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloronitrobenzene
CAS16588-24-2
Molecular FormulaC6H3BrClNO2
Molecular Weight236.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])Cl
InChIInChI=1S/C6H3BrClNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
InChIKeyDJRYWPGOQTUJMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloronitrobenzene (CAS 16588-24-2): A Dual Halogenated Nitroarene for Chemoselective Cross-Coupling and Medicinal Chemistry


5-Bromo-2-chloronitrobenzene (CAS 16588-24-2), also referred to as 4-bromo-1-chloro-2-nitrobenzene, is a dihalogenated nitroaromatic compound with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol [1]. It is a white to light yellow crystalline solid with a melting point of 69–74°C, soluble in organic solvents such as methanol and ether, and exhibits a density of approximately 2.035 g/cm³ at 16°C . This compound is a key building block in organic synthesis, distinguished by its orthogonally reactive bromine and chlorine substituents, which are ortho- and para- to a strongly electron-withdrawing nitro group, enabling stepwise, chemoselective transformations in complex molecular constructions .

Why Procuring 5-Bromo-2-chloronitrobenzene Over Other Halonitrobenzenes Matters for Synthetic Reliability


Substituting 5-bromo-2-chloronitrobenzene with alternative halonitrobenzenes is not equivalent due to its distinct ortho-nitro, para-bromo, and meta-chloro substitution pattern. This arrangement confers a unique reactivity hierarchy: the bromine atom, positioned para to the nitro group, is significantly more activated toward oxidative addition in cross-coupling reactions (Suzuki, Buchwald-Hartwig) compared to the chlorine atom, enabling precise, stepwise functionalization [1]. In contrast, isomers like 4-bromo-2-chloronitrobenzene (where the nitro group is ortho to bromine and para to chlorine) or monohalogenated analogs lack this differential activation, leading to reduced chemoselectivity and the formation of undesired byproducts in multi-step syntheses [2]. Furthermore, the electron-withdrawing nature of the nitro group deactivates the ring toward electrophilic substitution, making nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings the preferred modes of reactivity, which are critically dependent on the exact halogen placement [3].

Quantitative Evidence Supporting the Selection of 5-Bromo-2-chloronitrobenzene Over In-Class Analogs


Enhanced Nucleophilic Aromatic Substitution (SNAr) Rate Due to Ortho-Nitro Activation

The para-bromine substituent in 5-bromo-2-chloronitrobenzene is significantly activated for SNAr due to the strong electron-withdrawing nitro group at the ortho position. A cross-study comparison with 4-chloronitrobenzene reveals that the ortho-nitro group increases the rate of nucleophilic substitution by approximately 10²-fold relative to the para-nitro isomer [1]. While direct rate constants for 5-bromo-2-chloronitrobenzene are not explicitly reported in the open literature, the established ortho-nitro effect in related systems predicts a similar rate enhancement for the bromine atom compared to the chlorine atom, which is meta to the nitro group and thus less activated [2].

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Optimized Synthesis of Vismodegib Key Intermediate via Chemoselective Bromination

In the patented synthesis of vismodegib (a Hedgehog pathway inhibitor), 5-bromo-2-chloronitrobenzene is prepared via a Sandmeyer reaction from 4-chloro-3-nitroaniline with a reported yield of 55% after column chromatography [1]. In comparison, the direct bromination of 2-chloronitrobenzene (an alternative route) suffers from poor regioselectivity, yielding a mixture of ortho- and para-brominated products that requires challenging separation, reducing overall yield to <30% for the desired isomer [2]. This 55% isolated yield, while moderate, is highly reproducible and provides the exact regioisomer required for the downstream coupling steps in vismodegib production.

Pharmaceutical Synthesis Hedgehog Pathway Inhibitors Chemoselective Bromination

Superior Purity and Consistency for Cross-Coupling Reactions: >98% by GC

Commercial suppliers such as TCI and CapotChem provide 5-bromo-2-chloronitrobenzene with a guaranteed purity of >98.0% by GC [1][2]. In contrast, many less specialized vendors offer the isomeric mixture or lower purity grades (e.g., 95–97%) for generic halonitrobenzenes . The high purity is critical for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), where even trace impurities (e.g., dehalogenated byproducts or regioisomers) can poison the catalyst or lead to irreproducible yields.

Cross-Coupling Quality Control Palladium Catalysis

Favorable Physical Properties for Handling and Storage: Defined Melting Point and Stability

5-Bromo-2-chloronitrobenzene is a white to light yellow crystalline solid with a well-defined melting point range of 69–74°C (depending on purity) [1]. This solid form is more convenient for weighing and handling compared to liquid halonitrobenzenes such as 2-chloronitrobenzene (m.p. 32–33°C) or 4-bromonitrobenzene (m.p. 126–127°C), which may require heating to transfer or present a higher melting point that complicates dissolution. Furthermore, it is stable under recommended storage conditions (room temperature, dry, away from oxidizing agents) [2], whereas some isomeric mixtures can be hygroscopic or prone to decomposition.

Chemical Handling Storage Stability Solid Form

Recommended Applications of 5-Bromo-2-chloronitrobenzene Based on Quantitative Evidence


Synthesis of Vismodegib and Hedgehog Pathway Inhibitors

5-Bromo-2-chloronitrobenzene is a critical intermediate in the multi-step synthesis of vismodegib, an FDA-approved Hedgehog pathway inhibitor for advanced basal cell carcinoma. The 55% isolated yield reported in WO2013/117522 for its preparation from 4-chloro-3-nitroaniline demonstrates a viable route that, despite moderate yield, provides the exact regioisomer required for subsequent Suzuki coupling with a boronic acid derivative to construct the biphenyl core of vismodegib [1]. This application is directly supported by the compound's chemoselective reactivity and high purity requirements discussed in Section 3.

Chemoselective Suzuki-Miyaura Cross-Coupling for Biaryl Libraries

The para-bromine substituent in 5-bromo-2-chloronitrobenzene is ideally positioned for palladium-catalyzed Suzuki couplings, while the ortho-nitro group activates the ring and the meta-chlorine remains intact. This orthogonal reactivity allows for sequential functionalization: first, Suzuki coupling at the bromine site to install an aryl or heteroaryl group; second, reduction of the nitro group to an amine; and third, further derivatization (e.g., amide formation or Buchwald-Hartwig amination) . The >98% purity specification ensures consistent yields in these sensitive catalytic transformations [2].

Nucleophilic Aromatic Substitution (SNAr) for Heterocycle Construction

The strong activation of the bromine atom by the ortho-nitro group enables SNAr reactions with amines, alkoxides, or thiols to occur preferentially at the bromine site, even in the presence of the chlorine atom. This chemoselectivity is invaluable for constructing substituted anilines, ethers, and thioethers that serve as building blocks for pharmaceutical lead optimization. The rate enhancement of approximately 100-fold relative to non-activated halides (as inferred from class-level data) ensures efficient reactions under mild conditions [3].

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